7-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Description
7-(2,5-Difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic small molecule featuring a seven-membered 1,4-thiazepane ring core substituted with a 2,5-difluorophenyl group at the 7-position and a thiophen-2-ylmethyl carboxamide moiety at the 4-position.
Properties
IUPAC Name |
7-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS2/c18-12-3-4-15(19)14(10-12)16-5-6-21(7-9-24-16)17(22)20-11-13-2-1-8-23-13/h1-4,8,10,16H,5-7,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOFDXABKZXPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2,5-Difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route can be outlined as follows:
- Formation of the Thiazepane Ring : This step often involves cyclization reactions that create the thiazepane structure.
- Introduction of the Thiophenyl Group : The thiophen-2-ylmethyl moiety is incorporated through nucleophilic substitution reactions.
- Fluorination : The 2,5-difluorophenyl group is introduced via halogenation techniques.
- Final Coupling : The final product is obtained through coupling reactions that link the various functional groups together.
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : Lung and breast cancer cell lines showed notable sensitivity to compounds with similar structures.
- Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
Acetylcholinesterase Inhibition
Research has shown that thiazepane derivatives can act as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's disease.
- Inhibitory Activity : Compounds containing a thiazepane core have demonstrated IC50 values in the low micromolar range against acetylcholinesterase.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | Acetylcholinesterase |
| Coumarin Derivative | 2.7 | Acetylcholinesterase |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes such as acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
- Signal Pathway Modulation : The compound may interfere with specific signal transduction pathways involved in cell survival and apoptosis.
- Oxidative Stress Reduction : Some derivatives are known to exhibit antioxidant properties, which can contribute to their protective effects in neurodegenerative conditions.
Case Studies
A notable case study involved the evaluation of a series of thiazepane derivatives for their potential as anti-Alzheimer's agents. In this study:
- Methodology : In vitro assays were conducted to measure acetylcholinesterase inhibition.
- Results : Several derivatives exhibited strong inhibitory activity, suggesting that structural modifications can enhance biological efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 7-(2,5-difluorophenyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide and related compounds from the literature:
Key Observations
Core Heterocycles :
- The target compound’s 1,4-thiazepane ring offers greater conformational flexibility compared to the rigid 1,2,4-triazole cores in compounds. This flexibility may enhance binding to proteins with deep hydrophobic pockets .
- In contrast, the thiazole-ureido systems in prioritize hydrogen-bonding interactions via ureido and carbamate groups, which are absent in the target compound .
Substituent Effects: The 2,5-difluorophenyl group in the target compound differs from the 2,4-difluorophenyl substituents in compounds.
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step functionalization of the thiazepane core, whereas compounds derive from hydrazinecarbothioamide cyclization and S-alkylation of triazole-thiones .
Biological Implications :
- triazole-thiones ([7–9]) exhibit antimicrobial activity due to thione-sulfur interactions with microbial enzymes, a mechanism less feasible in the target compound’s carboxamide system .
- The target’s fluorine-thiophene synergy may enhance blood-brain barrier penetration compared to bulkier sulfonyl-containing analogs .
Research Findings and Data Gaps
- Spectral Data : While IR and NMR data for compounds confirm tautomeric forms (e.g., thione vs. thiol), such analyses are absent for the target compound, leaving its solution-state conformation unresolved .
- Pharmacokinetics: No comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) data is available for the target compound versus its analogs.
- Target Specificity : The biological targets of the thiazepane-carboxamide scaffold remain unverified, unlike the well-characterized triazole-thiones in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
